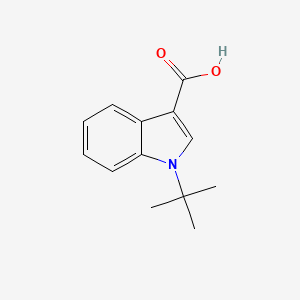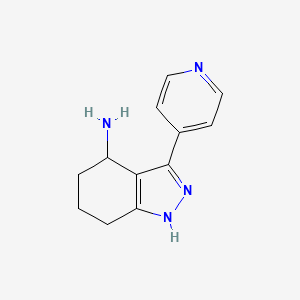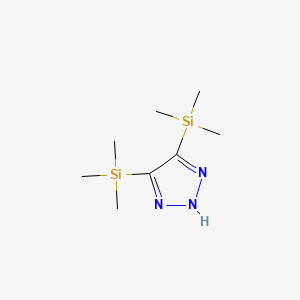![molecular formula C9H8ClN3O B11890420 4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multiple steps. One common method starts with the chlorination of a carbonyl compound using phosphorus oxychloride to form a dichloro pyrimidine ring. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce the aldehyde group .
Industrial Production Methods
In an industrial setting, the synthesis may involve the use of microwave-assisted techniques to enhance reaction rates and yields. For example, the chlorination step can be optimized using microwave irradiation, which significantly reduces reaction times and improves overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions are often more complex heterocyclic compounds that can serve as intermediates in the synthesis of pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the development of kinase inhibitors, which are crucial in studying cell signaling pathways.
Medicine: This compound is a key intermediate in the synthesis of drugs targeting cancer and inflammatory diseases
Industry: It is employed in the production of pharmaceutical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves its role as a kinase inhibitor. It interferes with the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it effective in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the same core structure but lacks the aldehyde group.
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure with a methyl group instead of the aldehyde
Uniqueness
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to the presence of both the chloro and aldehyde functional groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C9H8ClN3O |
|---|---|
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
4-chloro-2,7-dimethylpyrrolo[2,3-d]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H8ClN3O/c1-5-11-8(10)7-6(4-14)3-13(2)9(7)12-5/h3-4H,1-2H3 |
InChI-Schlüssel |
SBPCXMHSGPIYNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=CN2C)C=O)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


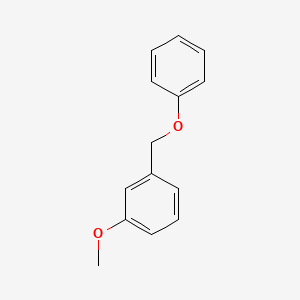
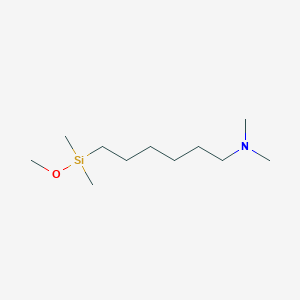

![Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11890367.png)

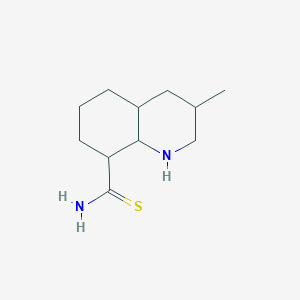

![[1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 1,2-dimethyl-](/img/structure/B11890395.png)
